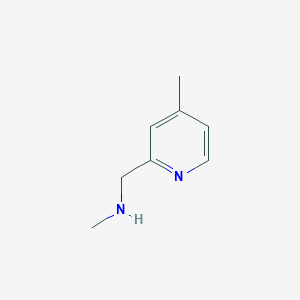

N-Methyl-1-(4-methylpyridin-2-YL)methanamine

説明

特性

IUPAC Name |

N-methyl-1-(4-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-10-8(5-7)6-9-2/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOBEMQKQQRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme and Mechanism

The core synthetic step involves the reaction between a cyanohydrin intermediate and a pyridin-2-yl-methylamine derivative, followed by reductive amination:

-

- Cyanohydrin of formula (III)

- Pyridin-2-yl-methylamine of formula (IV), often used as its hydrochloride salt for stability

-

- Basic reaction medium, typically achieved by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO)

- Reducing agent: sodium cyanoborohydride (NaBH3CN), a mild and selective boron hydride complex

- Solvent: methanol or other alcoholic media to facilitate solubility and reaction kinetics

- Temperature: ambient (room temperature) to maintain selectivity and prevent side reactions

-

- The cyanohydrin reacts with the primary amine to form an imine or iminium intermediate.

- Sodium cyanoborohydride selectively reduces the imine to the corresponding secondary amine.

- The basic environment stabilizes intermediates and enhances nucleophilicity.

Advantages of the Method

- Mild reaction conditions prevent decomposition and side reactions.

- Use of sodium cyanoborohydride allows selective reduction without affecting other functional groups.

- The method is adaptable to various substituted pyridinyl derivatives.

Detailed Reaction Parameters and Optimization

| Parameter | Description | Notes |

|---|---|---|

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Used to maintain basic pH and facilitate amination |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reductant for imines |

| Solvent | Methanol | Alcoholic medium preferred for solubility and reaction control |

| Temperature | Room temperature (approx. 20-25 °C) | Mild conditions to avoid side reactions |

| Primary amine form | Hydrochloride salt of pyridin-2-yl-methylamine | Enhances stability and handling |

| Reaction time | Typically several hours (variable) | Monitored by TLC or HPLC for completion |

Additional Reaction Considerations

- Suppression of side reactions: Addition of iron sulfate (FeSO4·7H2O) can complex cyanide ions released during the reaction, reducing secondary reactions and improving yield.

- Work-up process: After completion, the reaction mixture is diluted with dichloromethane and water, followed by phase separation and washing to remove inorganic salts and impurities.

- Purification: Decolorization with silica and animal charcoal helps remove colored impurities, followed by evaporation to isolate the pure product.

Alternative Synthetic Routes and Intermediates

While the reductive amination of cyanohydrins is the primary method, other synthetic pathways involve:

- Conversion of ketone precursors (e.g., 1-benzoyl-piperidin-4-one) to epoxides and subsequent functionalization.

- Use of hydrogen fluoride-pyridine complexes to introduce fluorinated intermediates.

- Multi-step synthesis involving chlorination, methylation, and amination of pyridine rings to yield substituted intermediates before final amination.

These routes, however, are more complex and less direct compared to the reductive amination approach.

Summary Table of the Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Formation of cyanohydrin intermediate | From ketone or aldehyde precursors | Provides reactive site for amination |

| 2. Reductive amination | Pyridin-2-yl-methylamine hydrochloride, DABCO, NaBH3CN, methanol, room temp | Formation of N-methylaminomethyl side chain |

| 3. Additive for side reaction suppression | FeSO4·7H2O | Complexes cyanide ions, improves yield |

| 4. Work-up | Dichloromethane, water washes, silica, animal charcoal | Purification and isolation of product |

Research Findings and Practical Implications

- The reductive amination method yields high purity N-Methyl-1-(4-methylpyridin-2-yl)methanamine with good overall yields.

- The use of sodium cyanoborohydride is critical for selective reduction without over-reduction.

- The basic medium and choice of tertiary amine base significantly influence reaction kinetics and product stability.

- The process is scalable and suitable for pharmaceutical applications due to mild conditions and reproducibility.

化学反応の分析

Types of Reactions

N-Methyl-1-(4-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

- Catalysis : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in organic reactions.

- Synthesis Intermediate : It is utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, showcasing its versatility in organic synthesis.

Biology and Medicine

- Drug Development : Due to its ability to interact with neurotransmitter receptors, this compound is a candidate for developing new drugs targeting the central nervous system, particularly for conditions like schizophrenia and Alzheimer's disease .

- Biological Probes : It can function as a probe in biochemical assays to study enzyme activity or receptor binding, providing insights into various biological processes.

Industrial Applications

- Material Science : The compound is explored for developing materials with specific electronic or optical properties, potentially leading to advancements in electronics and photonics.

- Agriculture : It may be incorporated into agrochemical formulations to improve crop protection and yield, reflecting its utility in agricultural sciences.

Neuroprotective Effects

A notable study evaluated the neuroprotective effects of N-Methyl-1-(4-methylpyridin-2-YL)methanamine in transgenic mice models. The findings indicated significant reductions in amyloid-beta levels, suggesting potential therapeutic applications for Alzheimer's disease treatment.

Antimicrobial Activity

Another research highlighted the compound's antimicrobial properties against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2.0 μM. This positions this compound as a promising candidate for developing new antimicrobial agents.

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria (MIC = 2.0 μM) |

| Neuroprotective | Reduces amyloid-beta levels in Alzheimer's models |

| Anticancer | Inhibits SIRT2 activity, showing promise as a therapeutic agent |

作用機序

The mechanism of action of N-Methyl-1-(4-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Observations:

- Positional Isomerism : The 4-methylpyridin-2-yl derivative (target compound) exhibits distinct electronic effects compared to its 3- or 4-pyridyl isomers due to differences in ring electron density and steric hindrance .

- Aromatic System Expansion : Naphthalene derivatives (e.g., N-methyl-1-(naphthalen-1-yl)methanamine) show increased molecular weight and hydrophobicity, correlating with improved membrane permeability in antifungal applications .

Physicochemical Properties

Solubility and Stability

- The target compound’s pyridine ring confers moderate water solubility, whereas naphthalene or thienopyridine analogues are more lipophilic .

- Hydrochloride salts (e.g., N-methyl-1-(pyridin-3-yl)methanamine hydrochloride) enhance stability and crystallinity, facilitating purification .

生物活性

Overview

N-Methyl-1-(4-methylpyridin-2-YL)methanamine is a chemical compound characterized by a pyridine ring with a methyl substitution at the 4-position and an N-methyl group. This structure suggests potential biological activities, particularly in pharmacology, where it is being investigated for its antimicrobial and anticancer properties. The compound has drawn attention due to its interactions with biological systems, particularly through mechanisms involving nitric oxide synthase.

The primary targets of this compound include:

- Nitric Oxide Synthase (NOS) : It interacts with both brain and endothelial forms of NOS, potentially inhibiting their activity. This inhibition can lead to a decrease in nitric oxide production, which plays a crucial role in various physiological processes, including vascular regulation and neurotransmission.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It is being evaluated against various pathogens, showing promise as a potential therapeutic agent in treating infections caused by bacteria and fungi.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies are underway to assess its efficacy against different cancer cell lines. For instance, compounds with similar structural features have been shown to exhibit cytotoxic effects against various cancer types, suggesting that this compound may follow suit .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Line Studies : In preliminary assays, compounds structurally related to this compound have demonstrated significant growth inhibition in cancer cell lines such as MCF7 and A549, with IC50 values indicating effective cytotoxicity .

- Mechanistic Insights : Investigations into the mechanism of action suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through pathways involving cyclin-dependent kinases (CDKs) and other cellular signaling molecules .

Data Tables

The following table summarizes some key findings from studies on compounds related to this compound:

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 12.50 | CDK inhibition |

| This compound | TBD | TBD | TBD |

Q & A

Q. What are the optimized synthetic routes for N-Methyl-1-(4-methylpyridin-2-YL)methanamine in academic laboratories?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. Key steps include:

- Reductive Amination : React 4-methylpyridine-2-carbaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN) in anhydrous THF. Monitor reaction progress via TLC .

- Microwave-Assisted Synthesis : For accelerated kinetics, use microwave irradiation (e.g., Biotage® Initiator+) with optimized temperature (80–100°C) and time (30–60 min) to enhance yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR in CDCl₃. Key signals include:

- Pyridinyl protons: δ 8.5–7.0 ppm (multiples, aromatic region).

- Methylamine protons: δ 2.3–2.5 ppm (singlet, N–CH₃) .

- Mass Spectrometry : Use ESI-MS for exact mass confirmation (calculated for C₉H₁₃N₂: 149.1084; observed [M+H]⁺: 150.12) .

- X-ray Crystallography : For structural confirmation, grow crystals via vapor diffusion (hexane/ethyl acetate). Refine using SHELXL (SHELX suite) with R-factor < 0.05 .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate the amine product from unreacted starting materials using dichloromethane/water (pH adjusted to 10 with NaOH).

- Distillation : For volatile impurities, employ short-path distillation under reduced pressure (50–60°C, 0.1 mmHg).

- Final Recrystallization : Use ethanol/water (7:3 v/v) to obtain high-purity crystals (>99% by GC-MS) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Multi-Software Validation : Compare refinement results from SHELXL, Olex2, and Phenix. Cross-validate hydrogen bonding networks and torsion angles .

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compare with experimental data. Discrepancies >0.05 Å in bond lengths suggest refinement errors .

- Twinned Data Handling : For twinned crystals, apply the HKLF5 format in SHELXL and re-refine with a BASF parameter .

Q. What strategies are recommended for designing derivatives to enhance CYP51 inhibition activity?

Methodological Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyridinyl 4-position to improve binding to the heme cofactor in CYP51.

- Molecular Docking : Use AutoDock Vina to screen derivatives against Leishmania CYP51 (PDB: 3L9D). Prioritize compounds with ΔG < −8 kcal/mol .

- In Vitro Assays : Test IC₅₀ values using recombinant CYP51 enzymes. Compare inhibition kinetics (Kᵢ) with posaconazole as a control .

Q. How should researchers address discrepancies in biological activity data across cell lines?

Methodological Answer:

- Dose-Response Normalization : Use Hill equation fitting to standardize EC₅₀ values. Account for cell-specific uptake differences via LC-MS quantification of intracellular drug levels .

- Apoptosis Pathway Profiling : Perform Western blotting for caspase-3/7 and PARP cleavage. Correlate activity with mitochondrial membrane potential (JC-1 assay) .

- Orthogonal Assays : Validate cytotoxicity via MTT and ATP-based luminescence assays. Discrepancies >20% suggest assay interference .

Q. What methodologies enable the use of this compound in electrochemical sensor development?

Methodological Answer:

- Pyrene Functionalization : Attach pyrene moieties via Suzuki coupling to enhance graphene foam adhesion (e.g., N-methyl-1-(pyren-1-yl) derivatives). Confirm immobilization via Raman spectroscopy .

- Electrochemical Testing : Use cyclic voltammetry (CV) in PBS (pH 7.4) to assess redox activity. Optimize lactate detection limits (<10 µM) by tuning scan rates (50–200 mV/s) .

Q. How can structure-activity relationship (SAR) studies be conducted using analogs of this compound?

Methodological Answer:

- Analog Library Synthesis : Prepare derivatives with variations in methyl group positioning (e.g., 3-methylpyridinyl vs. 4-methyl) via parallel synthesis .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity. Validate models with leave-one-out cross-validation (q² > 0.5) .

- Biological Profiling : Screen analogs against target panels (e.g., kinase assays, ion channels) to identify off-target effects. Use PCA to cluster activity patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。